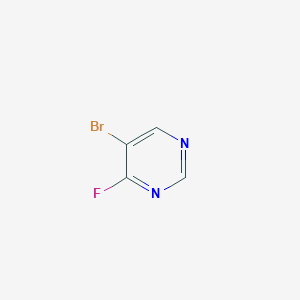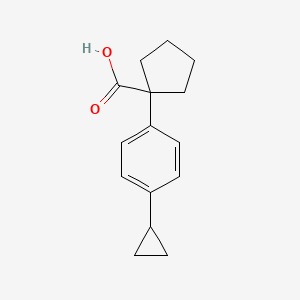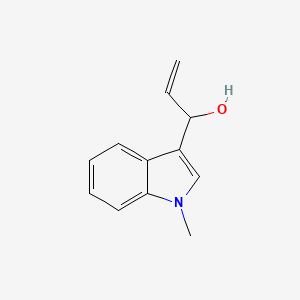
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features an indole ring substituted with a methyl group and a propen-1-ol side chain. Indole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol typically involves the construction of the indole ring followed by the introduction of the propen-1-ol side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps involve the methylation of the indole nitrogen and the addition of the propen-1-ol side chain through various organic reactions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring and subsequent functionalization steps. Additionally, continuous flow reactors and automated synthesis platforms are increasingly being used to scale up the production of these compounds .
化学反応の分析
Types of Reactions
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of derivatives .
科学的研究の応用
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are studied for their roles in biological processes, including cell signaling and enzyme inhibition.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to specific receptors and enzymes, modulating their activity. For example, they can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, indole derivatives can interact with neurotransmitter receptors, affecting neurological functions .
類似化合物との比較
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in various fields of research and industry.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-(1-methylindol-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H13NO/c1-3-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h3-8,12,14H,1H2,2H3 |
InChIキー |
ANECMECKGIBBOR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




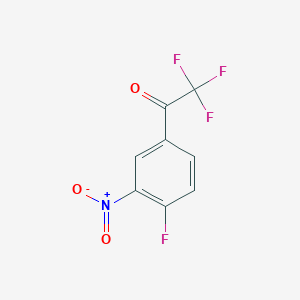
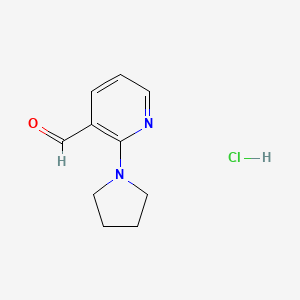

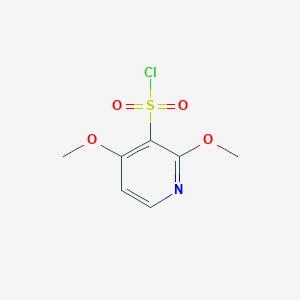
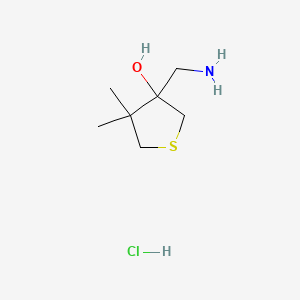

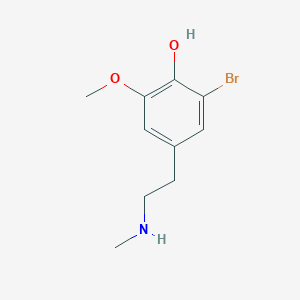
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
